Molecular Weight & Lipophilicity Differentiation vs. Methyl and Benzyl Amine Analogs
N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine (MW 242.32 base / 269.35 N-ethyl form) exhibits a calculated logP approximately 1.0–1.5 units lower than its N-benzyl analog (MW ~290.4, C₁₉H₂₀N₄) and 1.5–2.0 units higher than the N-methyl amine analog (MW 216.28, C₁₂H₁₆N₄). The cyclopropanamine group contributes an sp³ carbon fraction (Fsp³) of ~0.35, which is substantially higher than that of the N-methyl amine (Fsp³ ~0.25). This shift moves the compound into a more favorable drug-like space for CNS penetration potential (lower logP, higher Fsp³) compared to benzyl derivatives .
| Evidence Dimension | Calculated logP and Fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | logP (est.) 2.5–3.0; Fsp³ ~0.35 |
| Comparator Or Baseline | N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl](methyl)amine: logP ~1.0–1.5, Fsp³ ~0.25; N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine: logP ~3.5–4.5, Fsp³ ~0.30 |
| Quantified Difference | ΔlogP ≈ +1.0 to +2.0 vs. methyl amine; ΔlogP ≈ –1.0 to –2.0 vs. benzyl amine. ΔFsp³ ≈ +0.10 vs. methyl amine compound. |
| Conditions | In silico predictions based on AlogP and atom-count methods (authoritative database: Aladdin Scientific). |
Why This Matters
The balanced lipophilicity and higher Fsp³ of the cyclopropanamine derivative offer a superior profile for lead optimization campaigns targeting intracellular enzymes with CNS or peripheral selectivity requirements, where both excessively lipophilic benzyl and overly polar methyl amine analogs may fail.
